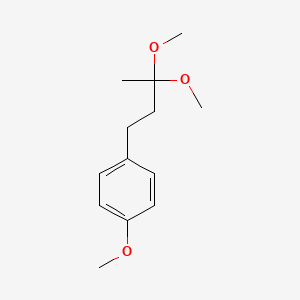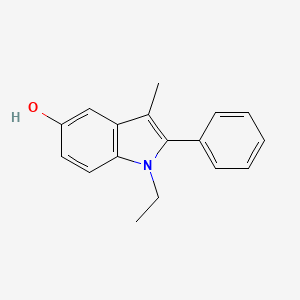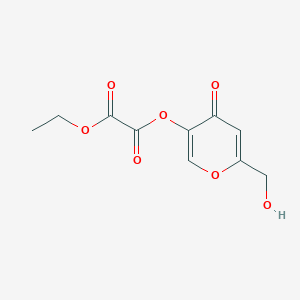
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate is an organic compound with the molecular formula C22H26O8. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two benzoyl groups and a butyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate typically involves the esterification of 2-(2-butoxycarbonylbenzoyl)benzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can disrupt cellular processes by interfering with membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyl 2-(2-methoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-ethoxycarbonylbenzoyl)peroxycarbonylbenzoate
- Butyl 2-(2-propoxycarbonylbenzoyl)peroxycarbonylbenzoate
Uniqueness
Butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate stands out due to its specific butyl ester group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
112666-99-6 |
|---|---|
Molekularformel |
C24H26O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
butyl 2-(2-butoxycarbonylbenzoyl)peroxycarbonylbenzoate |
InChI |
InChI=1S/C24H26O8/c1-3-5-15-29-21(25)17-11-7-9-13-19(17)23(27)31-32-24(28)20-14-10-8-12-18(20)22(26)30-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
GOVGJOGDQDOIAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


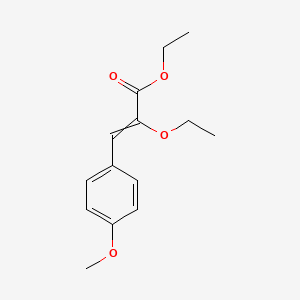

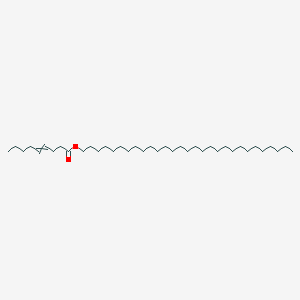
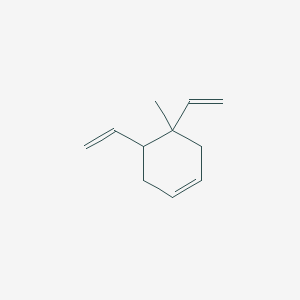
![Methyl 6-ethenyl-2-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14294287.png)
![Ethyl 2-[hydroxy(phenyl)methylidene]-3-oxobutanoate](/img/structure/B14294290.png)
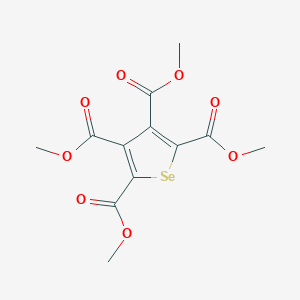
![Methanesulfonamide, N-[4-(1,1-dimethylethyl)phenyl]-1,1,1-trifluoro-](/img/structure/B14294297.png)

